2-(3-Fluoro-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine
Description
2-(3-Fluoro-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 3-fluoro-4-methoxyphenyl group at position 2 and a methyl group at position 5.
Properties
Molecular Formula |
C15H13FN2O |
|---|---|
Molecular Weight |
256.27 g/mol |
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H13FN2O/c1-10-3-6-15-17-13(9-18(15)8-10)11-4-5-14(19-2)12(16)7-11/h3-9H,1-2H3 |
InChI Key |
BKKCRNAPVHDICT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC(=C(C=C3)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoro-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the choice of solvents and reagents is crucial to ensure scalability and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(3-Fluoro-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(3-fluoro-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 3-fluoro-4-methoxy substitution on the phenyl ring distinguishes the target compound from analogs like 3l (4-methoxy only) and derivatives with halogen-only substitutions (e.g., 4-fluoro or 4-bromo). The fluorine atom enhances lipophilicity and metabolic stability, while the methoxy group improves aqueous solubility .
- Synthetic Feasibility: The target compound could be synthesized via methods similar to those for 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine, using 3-fluoro-4-methoxyacetophenone as a starting material .
A. Physicochemical Properties :
- Melting Points : Derivatives with electron-withdrawing groups (e.g., 4-fluoro: 192°C) generally exhibit higher melting points than those with electron-donating groups (e.g., 4-methoxy: 178–180°C). The target compound’s dual substituents may result in intermediate melting behavior (~185–195°C) .
- Solubility : Methoxy groups enhance solubility in polar solvents, whereas fluorine increases membrane permeability. The target compound likely balances these properties, making it suitable for oral bioavailability .
B. Biological Activity: Imidazo[1,2-a]pyridines are notable for their antimicrobial and antitumor activities. Relevant findings include:
- Antitubercular Activity : 4-Fluoro-N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline (MIC: 0.03 µM against Mycobacterium tuberculosis) demonstrates the impact of fluorine on potency .
- QSAR Insights : 3D-QSAR models highlight the importance of substituent positioning; for example, para-substituted fluorophenyl groups optimize steric and electronic interactions with biological targets .
- Target Compound Predictions : The 3-fluoro-4-methoxy substitution may enhance binding to cytochrome oxidases or ATP synthase, analogous to other fluorinated imidazo[1,2-a]pyridines .
Crystallographic and Spectroscopic Data
- Crystallography : Adamantyl-substituted analogs (e.g., 2d in ) show melting points >370 K, influenced by bulky substituents. The target compound’s smaller substituents may lead to less rigid packing .
- Spectroscopy : NMR and HRMS data for analogs (e.g., 3l, 3p) confirm structural integrity. The target compound’s ¹H NMR would display distinct signals for the methoxy (-OCH₃: δ ~3.8 ppm) and aromatic fluorine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
